molecular formula C5H8ClNO3 B1468293 4-Oxopyrrolidine-2-carboxylic acid hydrochloride CAS No. 98142-78-0

4-Oxopyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1468293
CAS No.: 98142-78-0
M. Wt: 165.57 g/mol
InChI Key: LHFPVIMTRRIIKR-UHFFFAOYSA-N
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Description

4-Oxopyrrolidine-2-carboxylic acid hydrochloride (CAS: 98142-78-0) is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a ketone group at position 4 and a carboxylic acid group at position 2, forming a hydrochloride salt. Its molecular formula is C₅H₇NO₃·HCl, with a molecular weight of 165.58 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing peptide-based drugs and enzyme inhibitors . It is hygroscopic and typically stored under inert conditions at room temperature to ensure stability .

Properties

IUPAC Name

4-oxopyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFPVIMTRRIIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1=O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes

The synthesis of 4-oxopyrrolidine-2-carboxylic acid hydrochloride primarily involves cyclization of suitable precursors to form the lactam ring with the oxo substituent at the 4-position. The key synthetic strategies include:

  • Cyclization of N-substituted glutamic acid derivatives under acidic conditions: This is the most common laboratory and industrial approach. Hydrochloric acid facilitates intramolecular cyclodehydration, leading to the formation of the 4-oxopyrrolidine ring system and subsequent isolation as the hydrochloride salt. Reaction conditions are optimized to maximize yield and purity, often involving crystallization and purification steps.

  • Cyclodehydration and condensation methods: These involve converting linear precursors bearing amino and carboxyl groups into the cyclic lactam structure. Such methods can be adapted to produce various 4-oxopyrrolidine derivatives with potential biological activities.

Industrial-Scale Production

In industrial settings, the synthesis is scaled up using large reactors with controlled temperature and pH to ensure reproducibility and high throughput. The process often involves:

These methods emphasize safety, environmental considerations, and cost-efficiency while maintaining product quality.

Environmentally Friendly and High-Yielding Synthesis

A patented method for synthesizing related 2-oxo-oxazolidine-4-carboxylic acid compounds (structurally analogous to 4-oxopyrrolidine-2-carboxylic acid) highlights an environmentally benign process using water as the solvent and mild reaction conditions:

  • Stepwise procedure:

    • Reacting 3-substituted or unsubstituted 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water at 5–35°C.
    • Hydrolysis reaction followed by drying and purification.
  • Advantages:

    • Use of water as solvent reduces environmental impact.
    • Mild temperature control (5–35°C) enhances safety.
    • High product yield (>86%) compared to previous methods (~62% yield).
    • Avoids use of irritating organic solvents and harsh reagents.

This method, while patented for oxazolidine derivatives, suggests potential applicability or inspiration for improved synthesis of this compound.

Comparative Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclization of N-substituted glutamic acid derivatives under HCl Hydrochloric acid, acidic cyclodehydration High (industrial scale) Well-established, scalable Requires acid handling
Automated nucleophilic fluorination and acid deprotection [18F]fluoride, 2 M HCl, room temperature ~64 Stereoselective, mild conditions Specialized reagents, moderate yield
Environmentally friendly aqueous synthesis of 2-oxo-oxazolidine derivatives S,S'-dimethyl dithiocarbonate, water, 5–35°C >86 High yield, green solvent, safe Patent-restricted, indirect method

Research Data and Findings

  • The cyclization under acidic conditions is critical for ring closure and formation of the lactam structure, with hydrochloric acid serving both as catalyst and source of the hydrochloride salt.
  • Yields in classical methods vary but are generally high when optimized.
  • Newer methods focus on stereochemical control and environmental sustainability.
  • The hydrochloride salt form improves compound stability and handling.
  • Research also indicates that substituent modifications on the pyrrolidine ring can be achieved via nucleophilic substitution under basic conditions, expanding the compound’s utility.

Chemical Reactions Analysis

Types of Reactions

4-Oxopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

4-Oxopyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein structure.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Oxopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. It may also interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine and Piperidine Families

The closest structural analogs include oxopyrrolidine and oxopiperidine derivatives with modifications in ring size, substituent positions, or functional groups. Key examples are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Oxopyrrolidine-2-carboxylic acid HCl 98142-78-0 C₅H₇NO₃·HCl 165.58 5-membered ring, ketone (C4), carboxylic acid (C2)
(2S)-5-Oxopyrrolidine-2-carboxylic acid 98-79-3 C₅H₇NO₃ 143.14 Ketone at C5, enantiomerically pure (S-configuration)
4-Oxopiperidine-2-carboxylic acid HCl 65060-18-6 C₆H₉NO₃·HCl 179.60 6-membered piperidine ring, ketone at C4
5-Oxopyrrolidine-2-carboxamide 5626-52-8 C₅H₈N₂O₂ 128.13 Carboxamide substituent at C2, ketone at C5

Key Differences :

  • Substituent Position : Shifting the ketone group from C4 to C5 (as in 5-oxopyrrolidine derivatives) alters hydrogen-bonding capabilities and electronic distribution, affecting solubility and bioactivity .
  • Functional Groups : Replacing the carboxylic acid with a carboxamide (e.g., 5-Oxopyrrolidine-2-carboxamide) modifies polarity and metabolic stability .

Physicochemical Properties

Property 4-Oxopyrrolidine-2-carboxylic acid HCl (2S)-5-Oxopyrrolidine-2-carboxylic acid 4-Oxopiperidine-2-carboxylic acid HCl
Solubility in Water High (due to HCl salt) Moderate High (HCl salt enhances solubility)
Melting Point Not reported 220–225°C (decomposes) 190–195°C
Stability Hygroscopic; store inertly Stable at RT under dry conditions Stable at 2–8°C

Insights :

  • The hydrochloride salt form significantly improves aqueous solubility, making it preferable for formulation in injectables or oral dosage forms .
  • Enantiomeric purity (e.g., (S)-configuration) in analogs like (2S)-5-Oxopyrrolidine-2-carboxylic acid can influence chiral recognition in biological systems .

Commercial Availability and Pricing

Compound Purity Packaging Price Range (USD/kg) Availability
4-Oxopyrrolidine-2-carboxylic acid HCl 99% 25 kg drum $200–$300 Industrial grade; multiple suppliers
(S)-4-Oxopyrrolidine-2-carboxylic acid HCl 95% 1 g–25 kg $500–$800 Limited stock; enantiomeric premium
Yohimbine HCl 98% 1 kg $1,000–$1,500 Widely available

Biological Activity

4-Oxopyrrolidine-2-carboxylic acid hydrochloride, also referred to as 4-oxoproline, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of 4-oxopyrrolidine derivatives typically involves the cyclization of appropriate precursors, often utilizing methods like cyclodehydration or condensation reactions. These methods yield compounds with significant biological activity, including anticancer and antimicrobial properties. The structural characteristics of these derivatives can be modified to enhance their efficacy against various diseases.

Anticancer Activity

Recent studies have demonstrated that 4-oxopyrrolidine derivatives exhibit promising anticancer properties. For instance, a series of synthesized compounds were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability, showcasing structure-dependent anticancer activity.

CompoundCell Viability (%)IC50 (µM)
Compound 1566%25
Compound 2130%15

Key Findings:

  • Compound 15 showed a notable reduction in viability (66%) compared to control, indicating its potential as a chemotherapeutic agent.
  • Compound 21 , with specific substituents, demonstrated even higher potency with an IC50 value of 15 µM.

Antimicrobial Activity

In addition to anticancer effects, these compounds have been evaluated for their antimicrobial properties against multidrug-resistant pathogens. The antimicrobial activity was assessed using various Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 16 µg/mL
Klebsiella pneumoniae> 64 µg/mL

Observations:

  • Compounds exhibited selective antimicrobial activity against Staphylococcus aureus, particularly strains resistant to standard treatments.
  • However, they showed limited effectiveness against Gram-negative bacteria like Klebsiella pneumoniae, indicating a need for further structural optimization.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study involving the treatment of A549 cells with various concentrations of 4-oxopyrrolidine derivatives revealed that specific structural modifications could enhance cytotoxicity while minimizing effects on non-cancerous cells. This selectivity is crucial for developing safer cancer therapies.
  • Research on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains highlighted their potential as new agents in combating antibiotic resistance. The study utilized standardized broth microdilution methods to determine MIC values.

Q & A

Q. What are the critical physicochemical properties of 4-oxopyrrolidine-2-carboxylic acid hydrochloride relevant to experimental design?

Answer: Key properties include:

  • LogP : 0.28890 (indicates moderate hydrophilicity, influencing solvent selection for reactions) .
  • Hydrogen bond donors/acceptors : 2/4 (affects solubility and interaction with biological targets) .
  • Stability : Sensitive to humidity; requires storage in dry, inert conditions (e.g., argon atmosphere) .
  • Melting point : 134–140°C (critical for determining thermal stability during synthesis or lyophilization) .
    Methodological Tip : Use differential scanning calorimetry (DSC) to verify thermal behavior and optimize drying protocols.

Q. How can researchers safely handle this compound given its hazards?

Answer:

  • GHS Classifications : Skin irritation (Category 2), severe eye damage (Category 1), and organ toxicity (Category 3) .
  • Safety Protocols :
    • Use fume hoods to avoid aerosol inhalation .
    • Wear nitrile gloves and goggles for skin/eye protection .
    • In case of exposure: Rinse eyes with water for ≥15 minutes; wash skin with soap and water .
      Methodological Tip : Implement a hazard control plan aligned with OSHA guidelines, including regular safety audits.

Q. What synthetic routes are available for preparing this compound?

Answer:

  • Primary Route : Cyclization of L-proline derivatives under acidic conditions, followed by hydrochlorination .
  • Alternative Route : Hydrolysis of 5-oxoproline esters in HCl, yielding the hydrochloride salt .
    Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for synthetic routes of this compound?

Answer: Yield variations often stem from:

  • Reagent purity : Impurities in starting materials (e.g., L-proline derivatives) reduce efficiency .
  • Catalyst selection : Palladium or copper catalysts may introduce side reactions .
  • Reaction time/temperature : Overheating degrades intermediates, lowering yield .
    Methodological Tip : Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .

Q. What analytical techniques are most effective for characterizing this compound and its byproducts?

Answer:

  • Purity Assessment : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation .
  • Byproduct Identification : Liquid chromatography-mass spectrometry (LC-MS) to detect impurities like unreacted 5-oxoproline or sodium chloride .
  • Quantitative Analysis : Ion chromatography for chloride content verification .
    Methodological Tip : Combine orthogonal methods (e.g., NMR + LC-MS) to ensure comprehensive characterization.

Q. How does the hygroscopic nature of this compound impact its stability in biological assays?

Answer:

  • Moisture Sensitivity : Hydrolysis under humid conditions can degrade the compound, altering bioactivity .
  • Mitigation Strategies :
    • Store samples in desiccators with silica gel .
    • Use anhydrous solvents (e.g., DMF) for in vitro assays .
      Methodological Tip : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life and validate storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxopyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
4-Oxopyrrolidine-2-carboxylic acid hydrochloride

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